Rimeporide Hydrochloride

Description

Properties

IUPAC Name |

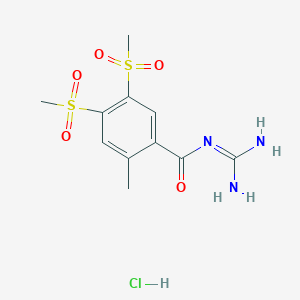

N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURUCFSGKCZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187870-95-7 | |

| Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Rimeporide Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimeporide (formerly EMD-87580) is a potent and highly selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3] Initially developed for congestive heart failure, Rimeporide has been repositioned as a promising therapeutic for Duchenne Muscular Dystrophy (DMD).[3][4][5] Its core mechanism centers on correcting the pathological ion imbalances—specifically intracellular sodium (Na+) and calcium (Ca2+) overload—that are central drivers of myocyte necrosis, inflammation, and fibrosis in dystrophic muscle.[3][6] By targeting NHE-1, Rimeporide offers a mutation-independent approach to ameliorate muscle damage, with significant potential for cardioprotection.[1][2][7][8] This guide provides a detailed examination of its mechanism, the downstream cellular consequences, supporting quantitative data, and the experimental methodologies used to elucidate its action.

The Molecular Target: Na+/H+ Exchanger Isoform 1 (NHE-1)

The primary molecular target of Rimeporide is the Sodium/Hydrogen Exchanger isoform 1 (NHE-1), a transmembrane protein encoded by the SLC9A1 gene.[3]

-

Physiological Role: Under normal conditions, NHE-1 is a key regulator of intracellular pH (pHi) and cell volume. It functions by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[3] This activity is crucial for cellular homeostasis.

-

Pathophysiological Role in Duchenne Muscular Dystrophy (DMD): In DMD, the absence of dystrophin leads to fragile cell membranes and a cascade of pathological events, including abnormal ion homeostasis.[3] Dystrophic muscle cells exhibit enhanced NHE-1 activity and expression.[9] This overactivity contributes to a chronic intracellular Na+ overload, which in turn disrupts the normal function of the Na+/Ca2+ exchanger (NCX), leading to a toxic accumulation of intracellular Ca2+. This dual ion overload is a primary trigger for mitochondrial dysfunction, cellular necrosis, inflammation, and fibrosis, which are the pathological hallmarks of DMD.[3][6]

Core Mechanism of Action and Signaling Pathways

Rimeporide exerts its therapeutic effect by directly inhibiting NHE-1, thereby interrupting the pathological cascade at an early stage. By blocking the excessive influx of Na+, Rimeporide prevents the subsequent Ca2+ overload, protecting muscle cells from downstream damage.

Pathophysiological Cascade in Dystrophic Muscle

The following diagram illustrates the signaling pathway leading to cellular damage in the absence of functional dystrophin.

Caption: Pathological cascade in DMD leading from dystrophin deficiency to fibrosis.

Rimeporide's Therapeutic Intervention

Rimeporide's inhibition of NHE-1 directly counteracts the initial ion dysregulation, preventing the downstream cellular pathology.

Caption: Rimeporide inhibits NHE-1, preventing ion overload and promoting cell protection.

Quantitative Data Summary

Quantitative data on Rimeporide's potency and efficacy come from various in vitro and preclinical models. While a specific IC50 value is not consistently reported across public literature, effective concentrations have been established.

| Parameter | Value | Context | Source |

| Effective Concentration | 5 µM | Completely abrogated phenylephrine-induced hypertrophic effects in vitro. | [10] |

| Effective Plasma Conc. | 2,500 - 3,000 ng/mL | Shown to be effective at inhibiting NHE-1 in vitro; achieved in preclinical models. | [10] |

| Clinical Observation | Pharmacological concentrations achieved | Plasma concentrations reached levels associated with pharmacological activity even at the lowest doses tested in a Phase Ib trial in boys with DMD. | [3] |

Key Experimental Protocols

The mechanism of Rimeporide is primarily investigated by measuring NHE-1 activity. This is commonly achieved by inducing an intracellular acid load and monitoring the subsequent recovery of intracellular pH (pHi), which is mediated by NHE-1.

Measurement of NHE-1 Activity via Intracellular pH (pHi) Recovery

This is the most common method to assess NHE-1 function and its inhibition.

-

Principle: Cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF). An acute intracellular acidosis is induced using the "ammonium pre-pulse" technique (NH4Cl). The subsequent removal of external NH4Cl causes a rapid drop in pHi. The recovery of pHi back to baseline in a bicarbonate-free buffer is almost exclusively mediated by NHE-1. The rate of this recovery (ΔpHi/Δt) is a direct measure of NHE-1 activity.[9][11]

-

Detailed Methodology:

-

Cell Culture: Plate target cells (e.g., primary myotubes, fibroblasts) on glass coverslips.

-

Dye Loading: Incubate cells with a membrane-permeant form of a pH-sensitive dye (e.g., BCECF-AM).

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Excite the dye at its isosbestic and pH-sensitive wavelengths and record the emission ratio to establish a baseline pHi.

-

Acidification: Perfuse the cells with a solution containing NH4Cl for several minutes, causing a slight alkalinization.

-

Recovery Monitoring: Switch to an NH4Cl-free, Na+-containing buffer. This causes a rapid drop in pHi. Immediately monitor the fluorescence ratio over time as the cell recovers from the acid load.

-

Inhibitor Testing: To test Rimeporide, the compound is added to the perfusion buffer before and during the recovery phase. A potent inhibitor will significantly slow or completely block the rate of pHi recovery.

-

Visualization of Experimental Workflow

The following diagram outlines the workflow for the pHi recovery assay used to measure NHE-1 activity and test the efficacy of inhibitors like Rimeporide.

Caption: Workflow for assessing NHE-1 activity via pHi recovery after acid load.

Conclusion

Rimeporide Hydrochloride is a selective NHE-1 inhibitor that targets a fundamental pathological driver in Duchenne Muscular Dystrophy and other conditions characterized by intracellular ion dysregulation. Its mechanism of action is precise: by blocking the overactive NHE-1 transporter, it prevents the cytotoxic overload of intracellular Na+ and Ca2+.[1][3][12] This intervention protects muscle cells, particularly cardiomyocytes, from necrosis and reduces the subsequent inflammation and fibrosis.[8][13] As a mutation-agnostic therapy, Rimeporide holds significant promise as a foundational treatment to preserve muscle and heart function, with the potential to be combined with other therapeutic strategies.[5][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rimeporide - Wikipedia [en.wikipedia.org]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. researchgate.net [researchgate.net]

- 7. RIM4DMD | DMD Hub [dmdhub.org]

- 8. Rimeporide in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Sodium Channel | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Rimeporide Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1). Originally investigated as a potential treatment for congestive heart failure by Merck KGaA, the compound has been repositioned by the non-profit organization EspeRare Foundation for the treatment of Duchenne Muscular Dystrophy (DMD). Preclinical studies in various animal models of DMD have demonstrated Rimeporide's potential to reduce inflammation, fibrosis, and cardiomyopathy. A Phase Ib clinical trial in boys with DMD has shown the drug to be safe and well-tolerated, with preliminary evidence of target engagement and positive effects on biomarkers of muscle damage and inflammation. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of this compound.

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration and weakness. A primary pathological feature of DMD is the disruption of intracellular ion homeostasis, particularly an overload of intracellular sodium (Na+) and calcium (Ca2+), which contributes to myocyte necrosis and fibrosis. This compound is a small molecule that targets the sodium-hydrogen exchanger 1 (NHE-1), a key regulator of intracellular pH and sodium levels. By inhibiting NHE-1, Rimeporide aims to correct the ion imbalance in dystrophic muscle cells, thereby mitigating downstream pathological effects.

Discovery and Initial Development

Rimeporide was initially synthesized and developed by Merck KGaA as a potential therapeutic for congestive heart failure.[1] The rationale was based on the role of NHE-1 in cardiac ischemia-reperfusion injury. The initial development program included several Phase I clinical trials in adults.[1]

In 2013, the EspeRare Foundation, a Swiss non-profit organization, licensed Rimeporide from Merck KGaA to reposition it for the treatment of Duchenne Muscular Dystrophy.[1] This decision was driven by the growing understanding of the role of NHE-1 in the pathophysiology of DMD.

Mechanism of Action

Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), an integral membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1][2] In dystrophic muscle, the absence of functional dystrophin leads to sarcolemmal instability and increased activity of NHE-1. This hyperactivity results in an influx of Na+, which in turn reverses the function of the sodium-calcium exchanger (NCX), leading to a pathological increase in intracellular Ca2+. This calcium overload activates various downstream pathways that contribute to muscle damage, including inflammation and fibrosis.[3]

By inhibiting NHE-1, Rimeporide is expected to reduce the intracellular sodium concentration, thereby preventing the reversal of the NCX and subsequent calcium overload. This is hypothesized to protect muscle cells from damage and slow the progression of the disease.

Signaling Pathway of Rimeporide in Dystrophic Muscle

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Na+/H+ Exchange Activity Contributes to the Pathogenesis of Muscular Dystrophy via Involvement of P2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Rimeporide Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It details the synthetic methodology, summarizes preclinical and clinical findings, and presents key experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for conditions such as Duchenne muscular dystrophy (DMD).

Chemical Structure and Properties

This compound is a benzoylguanidine derivative with the systematic IUPAC name N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine hydrochloride.[4]

Chemical Structure

The chemical structure of this compound is presented below:

Rimeporide Base

This compound

Physicochemical Properties

A summary of the key physicochemical properties of Rimeporide and its hydrochloride salt is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine | [4] |

| Synonyms | EMD-87580, EMD 87580 | [5] |

| CAS Number | 187870-78-6 (Rimeporide) | [4] |

| 187870-95-7 (Rimeporide HCl) | [1] | |

| Molecular Formula | C₁₁H₁₅N₃O₅S₂ (Rimeporide) | [4] |

| C₁₁H₁₆ClN₃O₅S₂ (Rimeporide HCl) | [2] | |

| Molecular Weight | 333.38 g/mol (Rimeporide) | [4] |

| 369.84 g/mol (Rimeporide HCl) | [1] | |

| Appearance | White to off-white solid | [6] |

| Solubility | DMSO: 18.5 mg/mL (50.02 mM) (Sonication recommended) | [1] |

| In vivo Formulation 1: ≥ 2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [6] | |

| In vivo Formulation 2: ≥ 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [6] | |

| In vivo Formulation 3: ≥ 2.08 mg/mL in 10% DMSO + 90% Corn Oil | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the patent literature. A general overview of the synthetic route is provided below.

Mechanism of Action

Rimeporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium concentration. In pathological conditions such as Duchenne muscular dystrophy, dysregulation of ion homeostasis leads to intracellular sodium and calcium overload, contributing to muscle cell damage and inflammation.[5]

By inhibiting NHE-1, Rimeporide is expected to counteract these detrimental ionic imbalances.[3] This mechanism is believed to protect muscle cells from damage, reduce inflammation, and slow the progression of muscle degeneration.

Experimental Protocols

In Vitro Hypertrophy Assay

An in vitro assay to evaluate the effect of Rimeporide on cardiac myocyte hypertrophy can be conducted as follows.[1]

Preclinical Evaluation in mdx Mice

Studies in the mdx mouse model of Duchenne muscular dystrophy are crucial for evaluating the in vivo efficacy of Rimeporide.

Experimental Design:

-

Animal Model: Dystrophin-deficient (mdx) mice.

-

Treatment Groups:

-

mdx mice treated with vehicle.

-

mdx mice treated with Rimeporide (dose and route to be determined based on pharmacokinetic studies).

-

Wild-type control mice.

-

-

Duration: Long-term studies are often required to assess the impact on disease progression.

-

Endpoints:

-

Histopathology: Muscle sections (e.g., diaphragm, gastrocnemius, heart) are analyzed for inflammation, fibrosis, and necrosis.

-

Biomarkers: Serum levels of creatine kinase (CK) and other markers of muscle damage are measured.

-

Functional Tests: Muscle function can be assessed using techniques like in situ force measurement.

-

Cardiac Function: Echocardiography can be used to evaluate cardiac structure and function.

-

Phase Ib Clinical Trial in Duchenne Muscular Dystrophy Patients

A Phase Ib, open-label, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Rimeporide in young boys with DMD.[7][8]

Key aspects of the protocol:

-

Participants: Ambulant boys with a confirmed diagnosis of DMD.

-

Dosage: Multiple oral ascending doses of Rimeporide were administered.[8]

-

Administration: Rimeporide was administered as oral capsules.[8]

-

Pharmacokinetic Analysis: Plasma concentrations of Rimeporide were determined using a validated LC-MS/MS method. Blood samples were collected at predefined time points after drug administration.[9]

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

Exploratory Biomarkers: A range of biomarkers related to muscle damage, inflammation, and cardiac function were evaluated.[7]

References

- 1. This compound | Sodium Channel | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. Rimeporid (EMD 87580) | inhibitor/agonist | CAS 187870-78-6 | Buy Rimeporid (EMD 87580) from Supplier InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Rimeporide Hydrochloride: A Technical Guide to its Role in the Regulation of Intracellular Sodium and Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimeporide Hydrochloride (formerly EMD-87580) is a potent and selective inhibitor of the ubiquitously expressed plasma membrane protein, the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] In pathological conditions such as Duchenne Muscular Dystrophy (DMD), dysregulation of intracellular ion homeostasis is a key feature, leading to cellular damage and disease progression.[3][4] Rimeporide, by blocking NHE-1, aims to correct the intracellular sodium and calcium overload that contributes to the pathophysiology of DMD, particularly in cardiac and skeletal muscle.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Rimeporide, summarizes key preclinical and clinical findings, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and its Target: NHE-1

Rimeporide is a benzoyl-guanidine derivative that acts as a first-in-class inhibitor of the sodium-proton exchanger isoform 1 (NHE-1).[5] NHE-1 is a crucial transmembrane protein responsible for maintaining intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[4][5] While essential for normal cellular function, hyperactivation of NHE-1 in disease states can lead to a cascade of detrimental effects.[5]

In the context of Duchenne Muscular Dystrophy, the absence of functional dystrophin protein leads to sarcolemmal instability.[7] This instability is thought to contribute to increased activity of NHE-1, resulting in an influx of sodium ions (Na+).[4] The subsequent increase in intracellular sodium concentration ([Na+]i) disrupts the normal function of the sodium-calcium exchanger (NCX), leading to a reversal of its activity and a net influx of calcium ions (Ca2+), a phenomenon known as Ca2+ overload.[5] This pathological increase in intracellular calcium ([Ca2+]i) activates various downstream pathways, including calcium-dependent proteases like calpains, leading to cellular damage, inflammation, and fibrosis, which are hallmarks of DMD.[2][3]

Rimeporide was initially developed for the treatment of congestive heart failure but has been repositioned for DMD due to the significant overlap in the pathophysiological mechanisms of cardiac dysfunction in both conditions.[5][8]

Mechanism of Action: Regulation of Intracellular Sodium and Calcium

The primary mechanism of action of Rimeporide is the selective inhibition of NHE-1. This inhibition directly leads to a reduction in the influx of Na+ into the cell. The subsequent decrease in [Na+]i has a profound effect on the activity of the sodium-calcium exchanger (NCX).

Under normal physiological conditions, the NCX typically functions in its "forward mode," extruding Ca2+ from the cell in exchange for Na+ influx. However, in dystrophic muscle where [Na+]i is elevated, the electrochemical gradient for Na+ is reduced, causing the NCX to operate in its "reverse mode," importing Ca2+ and exporting Na+.[5] By lowering intracellular sodium, Rimeporide helps to restore the normal forward mode of the NCX, thereby reducing the influx of Ca2+ and mitigating the detrimental effects of calcium overload.[4]

The proposed signaling cascade is as follows:

-

Dystrophin Deficiency & Sarcolemmal Instability: Leads to increased mechanical stress and potential microtears.[3]

-

NHE-1 Hyperactivation: Increased NHE-1 activity results in excessive Na+ influx.[4]

-

Rimeporide Intervention: Rimeporide selectively binds to and inhibits NHE-1, blocking this Na+ influx.

-

Normalization of Intracellular Sodium: The reduction in Na+ influx helps to lower the elevated [Na+]i.

-

Restoration of NCX Forward Mode: The normalized [Na+]i gradient allows the NCX to effectively extrude Ca2+ from the cell.

-

Reduction of Intracellular Calcium Overload: The net effect is a decrease in [Ca2+]i.

-

Attenuation of Downstream Pathologies: Reduced intracellular calcium leads to decreased activation of calcium-dependent proteases and other damaging signaling pathways, ultimately aiming to reduce muscle damage, inflammation, and fibrosis.[2][3]

Quantitative Data from Preclinical and Clinical Studies

While many studies have demonstrated the qualitative benefits of Rimeporide and other NHE-1 inhibitors, specific quantitative data on the direct impact on intracellular ion concentrations is often limited in publicly available literature. The following tables summarize the available quantitative data from key studies.

Table 1: Preclinical Studies of Rimeporide and other NHE-1 Inhibitors

| Animal Model | Compound | Dose | Key Quantitative Findings | Reference |

| Golden Retriever Muscular Dystrophy (GRMD) dogs | Rimeporide | 10 mg/kg, twice a day | Preservation of Left Ventricular Ejection Fraction compared to placebo-treated GRMD dogs. | [9] |

| Dystrophic (mdx) mice | Cariporide | Not specified | Markedly reduced creatine kinase (CK) levels. | [4] |

| BIO 14.6 Hamsters (delta sarcoglycan deficiency) | Cariporide | Not specified | Normalized intracellular Ca2+ levels and Na+ influx. | [4] |

| UMX 101 Hamsters (delta sarcoglycan deficiency) | Rimeporide | Not specified | Prevented myocardial necrosis, hypertrophy, and Ca2+ accumulation. | [4] |

Table 2: Phase Ib Clinical Trial of Rimeporide in Duchenne Muscular Dystrophy (NCT02710591)

| Parameter | Details | Reference |

| Study Design | Open-label, multiple oral ascending dose study | [8] |

| Participants | 20 ambulant boys with DMD (6–11 years) | [8] |

| Treatment Duration | 4 weeks | [8] |

| Doses Administered | 50 mg to 300 mg three times daily (TID) | [8] |

| Safety and Tolerability | Rimeporide was safe and well-tolerated at all doses. | [8] |

| Pharmacokinetics | Well absorbed orally, reaching pharmacological concentrations from the lowest dose, with exposure increasing linearly with dose and no evidence of accumulation. | [8] |

| Pharmacodynamic Biomarkers | Exploratory biomarkers showed a positive effect, supporting its therapeutic potential. | [8] |

Note: Specific quantitative data on intracellular sodium and calcium levels from this clinical trial are not publicly available in the cited sources.

Experimental Protocols

Detailed experimental protocols for the specific Rimeporide studies are not fully available in the public domain. However, based on common methodologies for measuring intracellular ion concentrations and pH, the following general protocols are provided as a reference for researchers.

Measurement of Intracellular Sodium Concentration ([Na+]i)

Method: Ratiometric fluorescence microscopy using Sodium-Binding Benzofuran Isophthalate (SBFI-AM).

Protocol Outline:

-

Cell Preparation: Isolate cardiomyocytes or myotubes from the relevant animal model (e.g., mdx mice) and culture them on glass coverslips.

-

Dye Loading: Incubate the cells with SBFI-AM (typically 5-10 µM) in a physiological buffer for 60-120 minutes at room temperature. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

De-esterification: Wash the cells with a physiological buffer and allow for a 30-minute de-esterification period at room temperature.

-

Microscopy Setup: Mount the coverslip on a fluorescence microscope equipped with a dual-excitation light source and a camera.

-

Fluorescence Measurement: Excite the SBFI-loaded cells alternately at ~340 nm and ~380 nm and record the emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Na+]i.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to [Na+]i by exposing the cells to solutions with known Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na+ concentrations.

-

Data Analysis: Calculate the [Na+]i based on the calibration curve.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Method: Ratiometric fluorescence microscopy using Fura-2 AM.

Protocol Outline:

-

Cell Preparation: Culture cardiomyocytes or myotubes on glass coverslips.

-

Dye Loading: Load the cells with Fura-2 AM (typically 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells and allow for a 30-minute de-esterification period.

-

Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.

-

Fluorescence Measurement: Excite the Fura-2-loaded cells alternately at ~340 nm and ~380 nm and measure the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

-

Calibration: Calibrate the fluorescence ratio to [Ca2+]i using solutions with known Ca2+ concentrations and a calcium ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

Data Analysis: Calculate the [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca2+.

Measurement of Intracellular pH (pHi)

Method: Ratiometric fluorescence microscopy using BCECF-AM.

Protocol Outline:

-

Cell Preparation: Culture cells on coverslips.

-

Dye Loading: Incubate cells with BCECF-AM (typically 1-5 µM) for 30-60 minutes at 37°C.[4][10]

-

De-esterification: Wash the cells and allow for a 15-30 minute de-esterification period.[4]

-

Microscopy Setup: Use a fluorescence microscope with a dual-excitation system.

-

Fluorescence Measurement: Excite the BCECF-loaded cells alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point) and record the emission at ~535 nm.[4] The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

-

Calibration: Calibrate the fluorescence ratio to pHi by exposing the cells to high-potassium buffer solutions of known pH in the presence of the protonophore nigericin.

-

Data Analysis: Generate a calibration curve by plotting the fluorescence ratio against the known pH values and use this to determine the pHi in experimental cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating the effects of Rimeporide.

Caption: Mechanism of action of this compound in DMD.

Caption: General experimental workflow for studying Rimeporide's effects.

Conclusion

This compound represents a promising therapeutic strategy for Duchenne Muscular Dystrophy by targeting a key pathological mechanism: the dysregulation of intracellular sodium and calcium homeostasis. By selectively inhibiting NHE-1, Rimeporide has the potential to mitigate the downstream consequences of ion imbalance, including cellular damage, inflammation, and fibrosis in both skeletal and cardiac muscle. While preclinical and early clinical data are encouraging, further research is needed to fully elucidate the quantitative effects of Rimeporide on intracellular ion concentrations and to establish its long-term efficacy and safety in a larger patient population. The experimental protocols and signaling pathway visualizations provided in this guide serve as a resource for researchers dedicated to advancing our understanding and treatment of this devastating disease.

References

- 1. Dysregulation of Calcium Handling in Duchenne Muscular Dystrophy-Associated Dilated Cardiomyopathy: Mechanisms and Experimental Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of proteases in excitation-contraction coupling failure in muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal Calcium Handling in Duchenne Muscular Dystrophy: Mechanisms and Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Calpains and muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of rimeporide on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

The Mutation-Independent Mode of Action of Rimeporide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core, mutation-independent mechanism of action of Rimeporide, a potent and selective inhibitor of the Sodium-Proton Exchanger Isoform 1 (NHE-1). Rimeporide is being investigated as a therapeutic agent for Duchenne Muscular Dystrophy (DMD), a fatal genetic disorder characterized by progressive muscle degeneration.[1] Unlike gene-specific therapies, Rimeporide targets the downstream pathophysiology common to all DMD mutations, offering a potentially universal treatment approach.[2][3][4]

Core Pathophysiology in Duchenne Muscular Dystrophy

Duchenne Muscular Dystrophy is caused by mutations in the DMD gene, leading to the absence of a functional dystrophin protein. Dystrophin is a critical component of the dystrophin-glycoprotein complex, which stabilizes the sarcolemma (muscle cell membrane) during muscle contraction. Its absence renders the sarcolemma fragile and susceptible to damage.

This primary defect initiates a cascade of pathological events that are independent of the specific underlying mutation:

-

Abnormal Ionic Homeostasis: The compromised integrity of the muscle cell membrane leads to dysregulation of ion channels and transporters. This results in a chronic intracellular overload of sodium (Na+) and calcium (Ca2+) ions.[3][5][6][7]

-

pH Dysregulation: The activity of the NHE-1 is upregulated in dystrophic muscle, contributing to an altered intracellular pH (pHi).[2][5]

-

Cellular Damage Cascade: The sustained ionic imbalance, particularly Ca2+ overload, is a major driver of muscle cell dysfunction and necrosis.[5][8] It activates proteases, promotes mitochondrial dysfunction, and triggers inflammatory pathways.

-

Chronic Inflammation and Fibrosis: The continuous cycles of muscle fiber degeneration and regeneration lead to a state of chronic inflammation.[3][5][7][8][9] Over time, the regenerative capacity of muscle stem cells is exhausted, and muscle tissue is progressively replaced by non-functional fibrotic scar tissue and fat.[10][11]

This cascade of events affects not only skeletal muscles but also the diaphragm and, critically, the cardiac muscle. Cardiomyopathy and subsequent heart failure are the leading causes of mortality in DMD patients.[1]

Rimeporide's Mechanism of Action: Targeting NHE-1

Rimeporide is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the Sodium-Proton Exchanger isoform 1 (NHE-1).[5] NHE-1 is a ubiquitous transmembrane protein, encoded by the SLC9A1 gene, that regulates intracellular pH by extruding one proton (H+) in exchange for one sodium ion (Na+).[2][5] It is the predominant isoform in both cardiac and skeletal muscles.[5]

By inhibiting NHE-1, Rimeporide directly counteracts the downstream pathological consequences of dystrophin deficiency.[4] Its mechanism is not dependent on correcting the primary genetic defect but rather on mitigating the resulting cellular damage.

The Central Role of NHE-1 Inhibition

The inhibition of NHE-1 by Rimeporide initiates a series of corrective effects on the cellular environment of dystrophic muscle:

-

Reduction of Intracellular Sodium [Na+]i Overload: By blocking the primary route of Na+ entry mediated by an overactive NHE-1, Rimeporide helps to normalize intracellular sodium concentrations.

-

Alleviation of Intracellular Calcium [Ca2+]i Overload: The reduction in [Na+]i overload has a crucial secondary effect on calcium levels. It lessens the driving force for the reverse-mode operation of the sodium-calcium exchanger (NCX), a major contributor to Ca2+ influx in dystrophic cells. This helps to prevent the deleterious effects of Ca2+ and Na+ overload.[5][8]

-

Normalization of Intracellular pH (pHi): Rimeporide helps to correct the pH dysregulation observed in dystrophic muscle.[2][12]

-

Downstream Protective Effects: By restoring a more stable intracellular ionic environment, Rimeporide mitigates the key drivers of muscle degeneration. This leads to potent anti-inflammatory and anti-fibrotic effects, as demonstrated in preclinical models.[5][8][9] In animal models, Rimeporide has been shown to be cardioprotective and to improve skeletal muscle function.[13]

The following diagram illustrates the pathological cascade in DMD and the central role of Rimeporide's intervention.

Quantitative Data from Preclinical and Clinical Studies

Rimeporide's efficacy has been evaluated in various preclinical models and an early-phase clinical trial. The data consistently support its proposed mechanism of action.

Preclinical Efficacy

Studies in dystrophin-deficient (mdx) mice and Golden Retriever Muscular Dystrophy (GRMD) dogs have demonstrated significant benefits.

Table 1: Summary of Key Preclinical Findings

| Model | Key Outcomes | Reference |

| mdx Mice | Potent anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscles. | [5][8][9] |

| Improved skeletal muscle function. | [13] | |

| Cardiomyopathic Hamsters | Prolonged survival and demonstrated cardioprotective effects. | [5][13] |

| GRMD Dogs | Confirmed cardioprotective role in a preventive setting. | [5] |

Phase Ib Clinical Trial (NCT02710591)

An open-label, multiple ascending dose Phase Ib study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Rimeporide in young, ambulant boys with DMD.[5][8][9]

Table 2: Phase Ib Clinical Trial (RIM4DMD) Design

| Parameter | Details | Reference |

| Study ID | NCT02710591 | [2][7] |

| Title | Rimeporide in Patients With Duchenne Muscular Dystrophy (RIM4DMD) | [7] |

| Participants | 20 ambulant boys with DMD | [2][5][8] |

| Age Range | 6–11 years | [2][5] |

| Design | Phase Ib, multi-center, open-label, multiple ascending dose | [3][5][6] |

| Treatment Duration | 4 weeks | [2][3][5][6] |

| Primary Outcome | Safety and Tolerability | [2] |

| Secondary Outcomes | Pharmacokinetics (PK) and Pharmacodynamic (PD) Biomarkers | [5][8] |

Table 3: Key Results from the Phase Ib Clinical Trial

| Category | Finding | Reference |

| Safety | Rimeporide was safe and well-tolerated at all tested doses. No serious adverse events related to the treatment were reported. | [2][5] |

| Pharmacokinetics (PK) | Well absorbed orally, reaching pharmacological concentrations from the lowest dose. Exposure increased linearly with dose, and there was no evidence of accumulation. | [5][8][9] |

| Pharmacodynamics (PD) | Preliminary evidence showed a positive effect on exploratory biomarkers, including a reduction in blood biomarkers of muscle damage and inflammation after 4 weeks of treatment. | [2][5][8] |

These results support the therapeutic potential of Rimeporide and provide a strong rationale for further efficacy studies.[5][9]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mode of action of NHE-1 inhibitors like Rimeporide.

NHE-1 Activity Assay

This protocol measures NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an acid load.

Objective: To quantify the rate of proton extrusion from the cell, which is primarily mediated by NHE-1.

Methodology:

-

Cell Preparation: Isolate primary cells (e.g., cardiomyocytes) or use a relevant cell line (e.g., H9c2).[14]

-

Fluorescent Probe Loading: Incubate cells with a pH-sensitive fluorescent dye, such as 10 µM SNARF-AM, for 30 minutes at 37°C.[14] This acetoxymethyl ester form of the dye is cell-permeant.

-

Dye De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Acid Loading: Induce intracellular acidosis by exposing the cells to a weak acid, typically an ammonium chloride (NH4Cl) prepulse.

-

pH Recovery Monitoring: Place the cells on a fluorescence microscope stage. After removing the NH4Cl, monitor the recovery of pHi over time by measuring the ratio of fluorescence emission at two different wavelengths.

-

Inhibitor Application: To test the effect of Rimeporide, pre-incubate the cells with the compound before the acid load and maintain its presence during the recovery phase.

-

Data Analysis: Calculate the rate of pH recovery (dpH/dt). A significant reduction in the rate of recovery in the presence of Rimeporide indicates NHE-1 inhibition.[15]

Intracellular Calcium Measurement

This protocol measures intracellular calcium concentrations [Ca2+]i using fluorescent indicators.

Objective: To assess the effect of Rimeporide on basal and stimulus-induced changes in intracellular calcium.

Methodology:

-

Cell Preparation: Prepare muscle cells or other relevant cell types for imaging.

-

Fluorescent Probe Loading: Load cells with a ratiometric fluorescent Ca2+ indicator such as Fura-2/AM or Indo-1/AM.[16] These dyes exhibit a spectral shift upon binding to Ca2+.[17]

-

Alternative: Non-ratiometric indicators like Fluo-4 can also be used, which show an increase in fluorescence intensity upon Ca2+ binding.[16]

-

-

Imaging: Use a fluorescence microscope or a microplate reader equipped for fluorescence measurement.

-

For ratiometric dyes (e.g., Fura-2), excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).[18]

-

-

Treatment: Perfuse the cells with a buffer containing Rimeporide to establish its effect on baseline [Ca2+]i.

-

Stimulation: If applicable, apply a stimulus known to increase intracellular calcium (e.g., electrical stimulation, agonist) to assess Rimeporide's effect on calcium transients.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). This ratio is proportional to the intracellular calcium concentration. Compare the calcium levels and transients in control versus Rimeporide-treated cells.

Histological Analysis of Muscle Fibrosis and Inflammation

This protocol provides a method for quantifying tissue damage, inflammation, and fibrosis in muscle biopsies from preclinical models or patients.

Objective: To visually and quantitatively assess the structural changes in muscle tissue and evaluate the anti-fibrotic and anti-inflammatory effects of Rimeporide.

Methodology:

-

Tissue Collection and Preparation: Excise muscle tissue (e.g., quadriceps, diaphragm, heart) and fix it in 10% neutral buffered formalin or freeze it in isopentane cooled by liquid nitrogen. Embed the tissue in paraffin or OCT compound.

-

Sectioning: Cut thin sections (5-10 µm) using a microtome or cryostat.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology, identification of necrotic fibers, regenerating fibers (with central nuclei), and inflammatory cell infiltrates.[11]

-

Masson's Trichrome: To specifically stain collagen fibers (blue), allowing for the visualization and quantification of fibrotic tissue. Muscle fibers stain red, and nuclei stain black.[19]

-

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Imaging and Quantification:

-

Capture high-resolution images of the stained sections using a light or fluorescence microscope.

-

Use image analysis software (e.g., ImageJ, HALO) to quantify the area of fibrosis (from Masson's Trichrome) or the number of positive inflammatory cells (from IHC/IF) relative to the total muscle cross-sectional area.[11]

-

The following diagram illustrates a typical experimental workflow for evaluating Rimeporide in a preclinical DMD model.

Conclusion

Rimeporide represents a promising therapeutic strategy for Duchenne Muscular Dystrophy that is independent of the patient's specific genetic mutation. By selectively inhibiting the NHE-1 transporter, Rimeporide targets the core downstream pathophysiology of the disease, including ionic imbalance, pH dysregulation, inflammation, and fibrosis. Its mechanism addresses the cellular consequences of dystrophin deficiency in both skeletal and cardiac muscle. Data from extensive preclinical studies and a Phase Ib clinical trial in boys with DMD have demonstrated a favorable safety profile and provided evidence of biological activity, supporting its potential to modify the course of this devastating disease. Further clinical development is warranted to confirm the beneficial effects of Rimeporide in preventing cardiac and skeletal muscle degeneration in patients with Duchenne Muscular Dystrophy.[5]

References

- 1. Rimeporide in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. RIM4DMD | DMD Hub [dmdhub.org]

- 4. Rimeporide | EspeRare Foundation [esperare.org]

- 5. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Skeletal muscle - Fibrosis - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Rimeporide - Wikipedia [en.wikipedia.org]

- 13. parentprojectmd.org [parentprojectmd.org]

- 14. Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. berthold.com [berthold.com]

- 17. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Rimeporide Hydrochloride: Application Notes for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rimeporide Hydrochloride, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in cell culture experiments. This document includes information on its mechanism of action, recommended dosage for in vitro studies, and detailed protocols for key experimental assays.

Introduction

This compound (also known as EMD-87580) is an experimental drug that acts as a highly selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] In pathological conditions, overactivation of NHE-1 can lead to intracellular sodium and calcium overload, contributing to cell death and tissue damage.[3] Rimeporide was initially developed for chronic heart failure and is currently being investigated for Duchenne muscular dystrophy (DMD).[1][4] Its mechanism of action makes it a valuable tool for in vitro studies of cellular processes involving ion homeostasis, apoptosis, and hypertrophy.

Mechanism of Action

Rimeporide selectively blocks the NHE-1 ion pump.[1] This inhibition prevents the excessive influx of sodium ions, which in turn reduces the intracellular calcium overload that often occurs through the reverse-mode operation of the Na+/Ca2+ exchanger (NCX).[3] By modulating these ion concentrations, Rimeporide helps to maintain intracellular pH and mitigate cellular damage associated with ionic dysregulation.[1]

Signaling Pathways

Rimeporide's inhibition of NHE-1 has been shown to impact downstream signaling pathways. In disease models like Duchenne muscular dystrophy, where signaling pathways such as Akt/PBK, STAT3, p38MAPK, and ERK1/2 are hyperactive, Rimeporide has been observed to decrease the ratio of phosphorylated Akt (p-Akt) to total Akt.[5] This suggests a role for Rimeporide in modulating cell survival and growth pathways.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Sodium Channel | TargetMol [targetmol.com]

- 5. P1D-34 [CAS: 2957895-04-2] Pin1 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]

Rimeporide Hydrochloride: Application Notes and Protocols for Ion Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimeporide Hydrochloride, also known as EMD-87580, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion.[3] Under pathological conditions, such as those associated with cardiac hypertrophy and Duchenne Muscular Dystrophy (DMD), NHE-1 can become overactive, leading to intracellular sodium and subsequent calcium overload, which contributes to cellular damage.[3][4] Rimeporide's targeted inhibition of NHE-1 makes it a valuable tool for investigating the physiological and pathophysiological roles of this ion exchanger.

These application notes provide detailed protocols for utilizing this compound as a tool compound in ion channel research, with a focus on its application in studying cardiac hypertrophy.

Mechanism of Action

This compound selectively binds to and inhibits the activity of the NHE-1 protein.[3] This inhibition blocks the exchange of intracellular H+ for extracellular Na+, leading to a decrease in intracellular sodium concentration ([Na+]i) and a reduction in the subsequent calcium overload that occurs via the Na+/Ca2+ exchanger (NCX) operating in reverse mode.[3] The net effect is the normalization of intracellular ion homeostasis and pH, which can mitigate pathological cellular processes.

Quantitative Data

The following table summarizes the known quantitative effects of this compound in in vitro studies.

| Parameter | Cell Type | Condition | Concentration of Rimeporide | Result | Reference |

| NHE-1 Inhibition | Not Specified | In vitro assay | Not Specified | Potent and selective inhibitor | [1][2] |

| Cardiac Hypertrophy | Neonatal Rat Ventricular Myocytes | Phenylephrine (10 µM) induced | 5 µM | Complete abrogation of hypertrophy | [5] |

Note: A specific IC50 value for Rimeporide's inhibition of NHE-1 is not consistently reported in publicly available literature. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Protocols

In Vitro Model of Phenylephrine-Induced Cardiac Hypertrophy

This protocol describes how to induce hypertrophy in cultured cardiomyocytes using phenylephrine and how to assess the inhibitory effect of this compound.

Materials:

-

Neonatal rat ventricular myocytes (NRVMs) or a suitable cardiac cell line (e.g., H9c2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenylephrine (PE) solution (10 mM stock in sterile water)

-

This compound (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Staining solution for cell size measurement (e.g., Phalloidin-FITC for F-actin and DAPI for nuclei)

-

Microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cardiomyocytes in a suitable culture plate (e.g., 24-well plate) at a density that allows for cell growth and assessment of cell size. Culture overnight in standard growth medium.

-

Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Control Group: Add fresh low-serum medium.

-

PE Group: Add fresh low-serum medium containing 10 µM phenylephrine.

-

Rimeporide Group: Pre-incubate cells with 5 µM this compound in low-serum medium for 1 hour. Then, add phenylephrine to a final concentration of 10 µM.

-

-

Incubation: Incubate the cells for 48 hours.

-

Assessment of Hypertrophy:

-

Cell Size Measurement:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Stain with Phalloidin-FITC and DAPI according to the manufacturer's instructions.

-

Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

-

-

Protein Synthesis Assay (Optional): Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.

-

Measurement of Intracellular pH (pHi) Recovery

This protocol allows for the assessment of NHE-1 activity by measuring the rate of pHi recovery after an acid load, and how it is affected by Rimeporide.

Materials:

-

Cultured cells (e.g., cardiomyocytes) grown on glass coverslips

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBSS)

-

This compound

-

Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Protocol:

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Baseline Measurement:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Perfuse with normal HBSS and record the baseline fluorescence ratio (F490/F440).

-

-

Acid Load:

-

Induce an intracellular acid load by perfusing the cells with HBSS containing 20 mM NH4Cl for 5-10 minutes. This will initially cause an intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

-

-

pHi Recovery:

-

Switch the perfusion back to normal HBSS (or HBSS containing Rimeporide for the treatment group).

-

Record the fluorescence ratio over time as the cell recovers from the acid load. The rate of pHi recovery is indicative of NHE-1 activity.

-

-

Data Analysis:

-

Calculate the rate of pHi recovery (ΔpH/Δt) from the initial phase of the recovery curve.

-

Compare the recovery rates between control and Rimeporide-treated cells.

-

Measurement of Intracellular Sodium ([Na+]i)

This protocol outlines the measurement of intracellular sodium using the fluorescent indicator SBFI-AM.

Materials:

-

Cultured cells on glass coverslips

-

SBFI-AM (sodium-sensitive fluorescent dye)

-

Pluronic F-127

-

Physiological salt solution

-

This compound

-

Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~500 nm)

Protocol:

-

Dye Loading: Load cells with 5-10 µM SBFI-AM and 0.05% Pluronic F-127 in physiological salt solution for 60-90 minutes at room temperature or 37°C.

-

De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes to allow for complete de-esterification.

-

Measurement:

-

Mount the coverslip on the microscope.

-

Record the baseline fluorescence ratio (F340/F380).

-

Treat the cells with a stimulus known to increase [Na+]i (e.g., via NHE-1 activation) in the presence or absence of Rimeporide.

-

Continuously record the fluorescence ratio to monitor changes in [Na+]i.

-

-

Calibration (Optional): To convert fluorescence ratios to absolute [Na+]i, perform an in situ calibration at the end of the experiment using different known extracellular Na+ concentrations in the presence of ionophores (e.g., gramicidin and monensin).

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the measurement of intracellular calcium using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Physiological salt solution

-

This compound

-

Fluorescence microscopy setup with ratiometric imaging capabilities (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Protocol:

-

Dye Loading: Load cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in physiological salt solution for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells and incubate in fresh salt solution for at least 30 minutes.

-

Measurement:

-

Mount the coverslip on the microscope.

-

Record the baseline fluorescence ratio (F340/F380).

-

Stimulate the cells as required (e.g., with a hypertrophic agonist) in the presence or absence of Rimeporide.

-

Monitor the changes in the fluorescence ratio, which correspond to changes in [Ca2+]i.

-

-

Calibration (Optional): Calibrate the Fura-2 signal at the end of the experiment using solutions with known Ca2+ concentrations in the presence of a calcium ionophore (e.g., ionomycin) and a calcium chelator (e.g., EGTA) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NHE-1 function in various cellular processes, particularly in the context of cardiovascular research. The protocols provided here offer a starting point for researchers to explore the effects of NHE-1 inhibition on cardiac hypertrophy and intracellular ion homeostasis. It is recommended that investigators optimize these protocols for their specific experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Sodium Channel | TargetMol [targetmol.com]

Troubleshooting & Optimization

Rimeporide Hydrochloride solubility and stability in different solvents.

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Rimeporide Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is the hydrochloride salt of Rimeporide, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. In pathological conditions such as Duchenne muscular dystrophy (DMD), overactivation of NHE-1 can lead to intracellular sodium and subsequent calcium overload, contributing to cellular damage.[2] this compound, by blocking NHE-1, is investigated for its potential to mitigate these ionic imbalances.[1]

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound. It is important to use anhydrous DMSO as the presence of moisture can affect solubility. For aqueous-based in vivo or in vitro experiments, stock solutions in DMSO are typically diluted into a final aqueous medium.

Q3: Are there any known incompatibilities of this compound with common lab reagents?

Specific incompatibility studies for this compound are not widely published. However, as a hydrochloride salt, its solubility can be affected by the common ion effect in solutions with high chloride concentrations. It is advisable to avoid preparing highly concentrated solutions in buffers containing high levels of chloride ions, other than what is necessary for physiological relevance.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year when stored at -80°C.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

-

Problem: The compound is not fully dissolving in the chosen solvent.

-

Possible Causes & Solutions:

-

Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Moisture in DMSO can significantly reduce the solubility of many compounds.

-

Concentration: The desired concentration may exceed the solubility limit in that specific solvent. Refer to the solubility data table below and consider preparing a more dilute solution.

-

Temperature: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound.[3] However, be cautious with prolonged heating as it may degrade the compound.

-

pH of Aqueous Solutions: For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the solubility of this compound.

-

Issue 2: Precipitation of the Compound in Aqueous Buffers

-

Problem: The compound precipitates out of solution after diluting the DMSO stock into an aqueous buffer.

-

Possible Causes & Solutions:

-

Insufficient DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to maintain the solubility of this compound. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.

-

Buffer Composition: Certain salts in the buffer may be interacting with the compound, leading to precipitation. Try preparing the final dilution in a different buffer system.

-

Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that may lead to precipitation.

-

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 18.5[3] | 50.02[3] | Sonication is recommended to aid dissolution.[3] |

Note: Comprehensive solubility data for this compound in a wide range of solvents is limited in publicly available literature. Researchers should determine the solubility in their specific solvent systems.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant to determine the solubility.

-

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period. A control sample should be kept in the dark.

-

-

Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and any formed degradation products.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation stability study.

References

Rimeporide Hydrochloride Experimental Design: A Technical Support Resource

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Rimeporide Hydrochloride, this technical support center provides essential guidance on experimental design, troubleshooting common pitfalls, and interpreting results. This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a crucial regulator of intracellular pH (pHi) and sodium levels.[1][2] Its repositioning for diseases like Duchenne Muscular Dystrophy (DMD) has generated significant interest, focusing on its ability to mitigate intracellular calcium overload and subsequent cellular damage.[1][3][4][5][6] This guide offers a structured question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Solubility and Stability

-

Q: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?

-

A: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a stock solution in high-quality, anhydrous DMSO. It is crucial to protect the stock solution from moisture, as hygroscopic DMSO can negatively impact solubility. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

-

-

Q: My Rimeporide solution appears to be precipitating in my cell culture medium during long-term experiments. How can I avoid this?

-

A: Precipitation of compounds in culture media can be a concern, influenced by factors like media composition (e.g., presence of certain salts, pyruvate, bicarbonate) and the final concentration of the compound and DMSO.[7][8][9] To mitigate precipitation of Rimeporide:

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-related toxicity and solubility issues.

-

When preparing working solutions, add the Rimeporide stock solution to the medium with gentle vortexing to ensure proper mixing.

-

Consider the stability of Rimeporide in your specific culture medium over the duration of your experiment. For multi-day experiments, it may be necessary to replenish the medium with freshly prepared Rimeporide to maintain the desired concentration.

-

Perform a preliminary solubility test in your specific cell culture medium at the intended experimental concentration and duration to identify any potential stability issues.

-

-

2. In Vitro Experimental Design

-

Q: What are the key considerations when designing an in vitro experiment to assess the efficacy of Rimeporide?

-

A: A well-designed in vitro experiment should include:

-

Appropriate Cell Line: Use a cell line relevant to the disease model. For example, C2C12 myoblasts or primary myoblasts from mdx mice are suitable for studying DMD.

-

Dose-Response Curve: Determine the optimal concentration of Rimeporide by performing a dose-response experiment. This will help identify the IC50 (half-maximal inhibitory concentration) for NHE-1 inhibition in your specific cell system.

-

Positive and Negative Controls: Include a known NHE-1 inhibitor (e.g., Cariporide) as a positive control and a vehicle control (DMSO) as a negative control.

-

Measurement of On-Target Effects: Directly measure the inhibition of NHE-1 activity by assessing changes in intracellular pH (pHi) recovery after an acid load.

-

Assessment of Downstream Effects: Evaluate the impact of Rimeporide on downstream pathological events, such as intracellular calcium levels, cell viability, and markers of inflammation or fibrosis.

-

-

-

Q: I am not observing the expected changes in intracellular pH after Rimeporide treatment. What could be the issue?

-

A: Several factors could contribute to this:

-

Suboptimal Rimeporide Concentration: You may be using a concentration that is too low to effectively inhibit NHE-1 in your cell type. Refer to dose-response studies or perform one to determine the optimal concentration.

-

Timing of Measurement: Ensure you are measuring pHi at an appropriate time point after Rimeporide treatment and acid loading.

-

Acid-Loading Technique: The method used to induce intracellular acidosis is critical. The NH4Cl pre-pulse technique is a common and effective method to transiently lower pHi and stimulate NHE-1 activity.

-

Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their physiological responses.

-

Buffer Composition: The composition of your experimental buffer, particularly its buffering capacity and ion concentrations, can influence pHi measurements.

-

-

-

Q: Are there any known off-target effects of Rimeporide that I should be aware of in my in vitro studies?

-

A: While Rimeporide is a selective NHE-1 inhibitor, it is good practice to consider potential off-target effects. Some studies have explored the impact of Rimeporide on calcium handling and the generation of reactive oxygen species (ROS).[10] It is recommended to include control experiments to assess these potential effects, especially if your experimental readouts are sensitive to changes in calcium signaling or oxidative stress. For example, you could measure changes in store-operated calcium entry or mitochondrial ROS production.

-

3. In Vivo Experimental Design

-

Q: What are the critical factors to consider when designing a preclinical in vivo study with Rimeporide in a disease model like the mdx mouse?

-

A: Key considerations for in vivo studies include:

-

Animal Model: The mdx mouse is a commonly used model for DMD.[1][3][11][12]

-

Dosing Regimen: The dose, frequency, and route of administration are critical. Preclinical studies in mdx mice have demonstrated the efficacy of Rimeporide in reducing inflammation and fibrosis.[2][3]

-

Timing of Treatment: The timing of Rimeporide administration can significantly impact its efficacy. Studies on other NHE-1 inhibitors have shown that administration during the ischemic period is more effective than at the time of reperfusion in models of ischemia-reperfusion injury.[13] In chronic disease models like DMD, the timing of intervention relative to disease progression is a key consideration.

-

Pharmacokinetics: Understanding the pharmacokinetic profile of Rimeporide in your chosen animal model is essential for designing an effective dosing regimen.

-

Outcome Measures: Select relevant outcome measures to assess efficacy, such as histological analysis of muscle fibrosis and inflammation, functional tests (e.g., grip strength), and measurement of relevant biomarkers in blood or tissue.

-

-

-

Q: I am not observing a significant reduction in muscle fibrosis in mdx mice treated with Rimeporide. What are the potential reasons?

-

A: Several factors could be at play:

-

Inadequate Dose or Duration of Treatment: The dose of Rimeporide may not be sufficient to achieve a therapeutic effect, or the treatment duration may be too short to see significant changes in a chronic process like fibrosis.

-

Timing of Intervention: Initiating treatment at a very advanced stage of the disease may be less effective in reversing established fibrosis.

-

Variability in the Animal Model: There can be inherent biological variability in the mdx mouse model. Ensure you have a sufficient number of animals per group to achieve statistical power.

-

Assessment Method: The method used to quantify fibrosis is important. Picrosirius red staining followed by quantitative image analysis is a robust method. Ensure your staining and analysis protocols are consistent and validated.

-

Compound Bioavailability: Confirm that the formulation and route of administration result in adequate bioavailability of Rimeporide in the target tissues.

-

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available literature. Note that specific IC50 values in C2C12 cells and detailed preclinical pharmacokinetic data in mdx mice were not consistently available in the searched literature. Researchers should determine these parameters empirically for their specific experimental systems.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type/System | Value | Reference |

| Target | Na+/H+ Exchanger 1 (NHE-1) | Potent and Selective Inhibitor | [1][2] |

| Reported Effect | Correction of resting pH | Dystrophic (mdx5Cv) myotubes | [10] |

| Reported Effect | Moderate inhibition of calcium entry | Dystrophic (mdx5Cv) myotubes | [10] |

Table 2: Preclinical and Clinical Dosing of Rimeporide

| Species/Population | Condition | Dose | Route of Administration | Reference |

| Healthy Adult Males | Phase I Study | Up to 600 mg (single dose) | Oral | [14] |

| Healthy Adult Males | Phase I Study | Up to 600 mg daily (multiple doses) | Oral (TID) | [14] |

| Healthy Adult Males | Phase I Study | 350 mg (single dose) | Intravenous | [14] |

| Boys with DMD (6-11 years) | Phase Ib Clinical Trial | 50 mg to 300 mg (multiple ascending doses) | Oral (TID) | [4] |

| Rats (Sugen5416/hypoxia model of PAH) | Preclinical Study | 100 mg/kg/day | In drinking water | [15] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

1. Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol is adapted from standard methods for measuring pHi using the ratiometric fluorescent indicator BCECF-AM.

-

Materials:

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Anhydrous DMSO

-

HEPES-buffered saline solution (HBSS) or other suitable buffer

-

NH4Cl for acid-loading

-

Nigericin and valinomycin for calibration

-